(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate
Description
Properties
Molecular Formula |
C13H13FNO4- |
|---|---|
Molecular Weight |
266.24 g/mol |
IUPAC Name |
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14FNO4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/p-1/t10-,11+/m0/s1 |
InChI Key |
JQGKTZMTJXSICS-WDEREUQCSA-M |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)C(=O)[O-] |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins from commercially available or readily synthesized chiral precursors such as (3R,4S)-3-fluoro-4-hydroxypyrrolidine derivatives or protected pyrrolidine intermediates. For example, tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a common intermediate, which can be further elaborated to the target compound via substitution and protection steps.
Fluorination Techniques
Selective fluorination at the 4-position is commonly achieved by:
- Nucleophilic fluorination of a suitable leaving group precursor (e.g., a 4-hydroxy or 4-tosylate derivative) using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.
- Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions to install the fluorine atom stereoselectively.
The stereochemical outcome is influenced by the protecting groups and reaction conditions, with a preference for retention or inversion depending on the mechanism.
Protection of the Nitrogen with Phenylmethoxycarbonyl Group
The nitrogen atom of the pyrrolidine ring is protected by reaction with phenylmethoxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate or triethylamine) in solvents such as dichloromethane or tetrahydrofuran. This step is typically performed after fluorination to avoid side reactions with the fluorinating agents.
Esterification at the 3-Position
The carboxylate function at the 3-position is introduced by:
- Direct esterification of the corresponding carboxylic acid with suitable alcohols (e.g., methanol or benzyl alcohol) under acidic or coupling reagent conditions.
- Alternatively, the ester may be installed earlier in the synthesis, with subsequent fluorination and protection steps.
Representative Synthetic Route
A representative synthetic sequence is as follows:
Alternative Methods and Catalysis
Recent patents and literature describe palladium-catalyzed coupling reactions and other transition metal-mediated strategies to install complex substituents on the pyrrolidine ring, which may be adapted for this compound's synthesis. However, these methods are more relevant for derivatives with additional aromatic or heterocyclic substituents.
Analytical Data and Characterization
The synthetic intermediates and final product are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR to confirm stereochemistry and fluorine incorporation.
- Mass Spectrometry (MS): To verify molecular weight.
- Chiral High-Performance Liquid Chromatography (HPLC): To assess enantiomeric purity.
- X-ray Crystallography: For absolute stereochemistry confirmation when crystals are obtainable.
Summary Table of Key Preparation Steps
| Step Number | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material preparation | Commercial or synthesized chiral pyrrolidine derivatives | Often Boc-protected |
| 2 | Conversion of hydroxyl to leaving group | Tosyl chloride, pyridine | Enables fluorination |
| 3 | Fluorination | DAST, NFSI, or KF with phase transfer catalysts | Stereoselective fluorination |
| 4 | Deprotection of Boc group | Trifluoroacetic acid (TFA) | Free amine for protection |
| 5 | Nitrogen protection with phenylmethoxycarbonyl | Phenylmethoxycarbonyl chloride, base | Forms Cbz-protected amine |
| 6 | Esterification at 3-position | Acid chloride, coupling reagents | Final ester formation |
Research Findings and Source Diversity
- The preparation methods are well-documented in patent literature focusing on chiral pyrrolidine derivatives, including fluorinated analogs.
- PubChem entries provide structural and stereochemical data on related intermediates, such as tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate, which serve as synthetic precursors.
- Patents disclose methods for stereoselective fluorination and nitrogen protection strategies, emphasizing the importance of reaction conditions and reagent choice to maintain stereochemical integrity.
- No direct preparation method for the exact compound was found in academic journals; however, the combination of known synthetic steps from patents and chemical databases supports a convergent synthetic approach.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenylmethoxycarbonyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula.
- Fluorine vs.
- Cbz vs. Boc Protecting Groups : The phenylmethoxycarbonyl (Cbz) group in the target compound offers greater UV detectability in HPLC than the tert-butoxycarbonyl (Boc) group in the piperidine analog, though Boc is more labile under acidic conditions .
Heterocyclic Scaffold Modifications
- Piperidine vs. Pyrrolidine : The piperidine derivative (CAS 652971-20-5, ) has a six-membered ring, conferring greater conformational flexibility but reduced ring strain compared to the five-membered pyrrolidine scaffold. This impacts binding kinetics; pyrrolidines often exhibit stronger target engagement due to pre-organized conformations.
Research Findings and Implications
- Stereochemical Specificity : The (3R,4S) configuration is crucial for mimicking transition states in enzyme catalysis, as inferred from HILDH binding studies .
- Fluorine’s Role: Fluorination at the 4-position increases metabolic stability by resisting cytochrome P450 oxidation, a feature absent in non-fluorinated analogs like BP 1530 .
- Synthetic Utility: The phenylmethoxycarbonyl group facilitates selective deprotection under hydrogenolysis, making the compound versatile in multi-step syntheses .
Biological Activity
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique stereochemistry, is often utilized as an intermediate in the synthesis of various pharmaceuticals. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H19FNO4
- Molecular Weight : 295.32 g/mol
- CAS Number : 1269755-11-4
The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. It has been noted for its role as an intermediate in the synthesis of drugs targeting various pathways, particularly in the treatment of autoimmune diseases and cancer.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Receptor Interaction : It is hypothesized that this compound interacts with receptor sites that modulate cellular responses.
Biological Activity and Pharmacological Effects
Research has indicated several biological activities associated with this compound:
1. Antitumor Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an ED50 of 0.04 mg/kg/day in reducing liver cholesteryl esters in a cholesterol-fed hamster model, indicating potential antitumor properties .
2. Cholesterol Absorption Inhibition
The compound has been explored for its ability to inhibit intestinal cholesterol absorption. In animal models, it has been effective in lowering plasma cholesterol levels, suggesting a potential therapeutic application in managing hyperlipidemia .
3. Anti-inflammatory Properties
Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating immune responses and reducing inflammation markers.
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the key synthetic methodologies for preparing (3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate?
- Methodology : The synthesis typically involves multi-step routes starting from chiral pyrrolidine or piperidine precursors. For example, fluorination at the 4-position can be achieved via nucleophilic substitution using a fluorinating agent (e.g., DAST or Selectfluor), while the phenylmethoxycarbonyl (Cbz) group is introduced via carbamate formation under basic conditions. Reaction optimization often requires anhydrous solvents (e.g., THF or DCM) and inert atmospheres to preserve stereochemical integrity .
- Critical Parameters : Temperature control (<0°C for fluorination steps) and chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) are essential to maintain the (3R,4S) configuration .
Q. How is the stereochemical purity of this compound validated?
- Methodology : Chiral analytical techniques such as polarimetry, chiral HPLC (e.g., using Chiralpak AD-H columns), and X-ray crystallography are employed. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial proximity of substituents, while coupling constants (e.g., ) in H-NMR verify diastereomeric ratios .
- Example : In related pyrrolidine derivatives, H-NMR signals for the 3- and 4-positions show distinct splitting patterns (δ 3.2–4.1 ppm) due to vicinal coupling, with fluorine-induced deshielding observed at δ 4.5–5.0 ppm .
Q. What are the stability considerations for this compound under experimental conditions?
- Methodology : Stability studies in solvents (e.g., DMSO, methanol) and under varying pH (1–12) are conducted via accelerated degradation tests. LC-MS monitors hydrolytic cleavage of the Cbz group or racemization. Storage recommendations include inert atmospheres (argon) and low temperatures (−20°C) to prevent fluorophenyl group degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodology :
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) or phase-transfer catalysts improve coupling efficiency for phenylmethoxycarbonyl introduction .
- Solvent Effects : Supercritical CO or ionic liquids enhance fluorination kinetics by reducing side reactions .
- Case Study : A related piperidine derivative achieved 90.81% yield using CsCO as a base and THF at 93–96°C for 17 hours .
Q. What computational tools predict the biological activity of this compound?
- Methodology : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify hydrogen-bonding sites. Molecular docking (e.g., AutoDock Vina) models interactions with targets like proteases or kinases. ADMET predictors (e.g., SwissADME) evaluate bioavailability, highlighting logP (<3) and TPSA (80–100 Ų) as critical parameters .
- Data Contradiction : While some models predict high BBB permeability due to fluorine’s lipophilicity, experimental assays may show limited penetration due to the Cbz group’s bulkiness .
Q. How does stereochemistry at the 3R,4S positions influence pharmacological activity?
- Methodology : Comparative studies using enantiomeric pairs (3S,4R vs. 3R,4S) are conducted via:
- In Vitro Assays : IC values against enzyme targets (e.g., proteases) show 10–100x potency differences due to spatial alignment of the fluorine and carboxylate groups .
- Crystallography : Co-crystal structures with enzymes reveal that the 4S-fluoro group occupies hydrophobic pockets inaccessible to the 4R enantiomer .
Q. What analytical strategies resolve data contradictions in impurity profiling?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
